

Vildagliptin Solubility in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Vildagliptin (Standard)*

Cat. No.: *B1682220*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vildagliptin in various organic solvents. Understanding the solubility profile of an active pharmaceutical ingredient (API) like vildagliptin is a critical factor in drug development, influencing formulation strategies, purification processes, and bioavailability. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for such studies.

Core Data Presentation: Vildagliptin Solubility

The solubility of vildagliptin in organic solvents is a key parameter for its handling and formulation. While extensive temperature-dependent solubility data is not widely published, the available information indicates good solubility in several polar organic solvents. The following tables summarize the known quantitative and qualitative solubility of vildagliptin.

Table 1: Quantitative Solubility of Vildagliptin in Select Organic Solvents

Organic Solvent	Solubility (mg/mL)	Temperature (°C)
Dimethyl Sulfoxide (DMSO)	~15 - 45[1][2]	Not Specified
Dimethylformamide (DMF)	~20[1][2][3]	Not Specified
Ethanol	~15 - 16[1][3]	Not Specified
Methanol	Soluble[4]	Not Specified

Note: The reported values are approximate and were not determined at standardized temperatures across studies. These values should be considered as a general guide.

Table 2: Qualitative Solubility of Vildagliptin

Organic Solvent	Qualitative Solubility
Methanol	Soluble[4]
Ethanol	Soluble[4]
Isopropanol	Very Slightly Soluble[4]
Acetonitrile	Data Not Available
Acetone	Data Not Available
Dichloromethane	Data Not Available

Experimental Protocols

Accurate determination of vildagliptin solubility requires robust and well-defined experimental protocols. The most common method for determining thermodynamic solubility is the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7]

Objective: To determine the saturation concentration of vildagliptin in a specific organic solvent at a controlled temperature.

Materials:

- Vildagliptin (pure API)
- Selected organic solvent (HPLC grade)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Syringe filters (0.45 µm)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of vildagliptin to a glass vial. The excess solid is crucial to ensure that saturation is reached.
- Add a known volume of the organic solvent to the vial.
- Securely cap the vial to prevent solvent evaporation.
- Place the vial in an orbital shaker with the temperature set to the desired value (e.g., 25°C or 37°C).
- Shake the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.^[6] Preliminary studies may be needed to determine the optimal equilibration time.
- After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.
- Carefully withdraw a sample from the supernatant using a syringe.

- Immediately filter the sample through a syringe filter to remove any undissolved particles.
- Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of vildagliptin.

Analytical Quantification Methods

a) High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a precise and specific method for quantifying vildagliptin in solution.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 150 mm x 4.6 mm, 5 μ m particle size)

Chromatographic Conditions (Example):

- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 72:28 (v/v) ratio of dilute orthophosphoric acid solution (pH 2.6) and acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Vildagliptin can be detected at various wavelengths, with 210 nm and 266 nm being commonly reported.
- Injection Volume: 10-20 μ L
- Column Temperature: Ambient or controlled (e.g., 35°C)

Procedure:

- Preparation of Standard Solutions: Prepare a series of vildagliptin standard solutions of known concentrations in the chosen organic solvent.

- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Inject the diluted filtrate from the shake-flask experiment and record the peak area.
- Concentration Calculation: Determine the concentration of vildagliptin in the diluted sample from the calibration curve and then calculate the original solubility in the undiluted sample, accounting for the dilution factor.

b) UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster method for quantification, provided that the solvent and any excipients do not interfere with the absorbance of vildagliptin at the analytical wavelength.

Instrumentation:

- UV-Vis Spectrophotometer

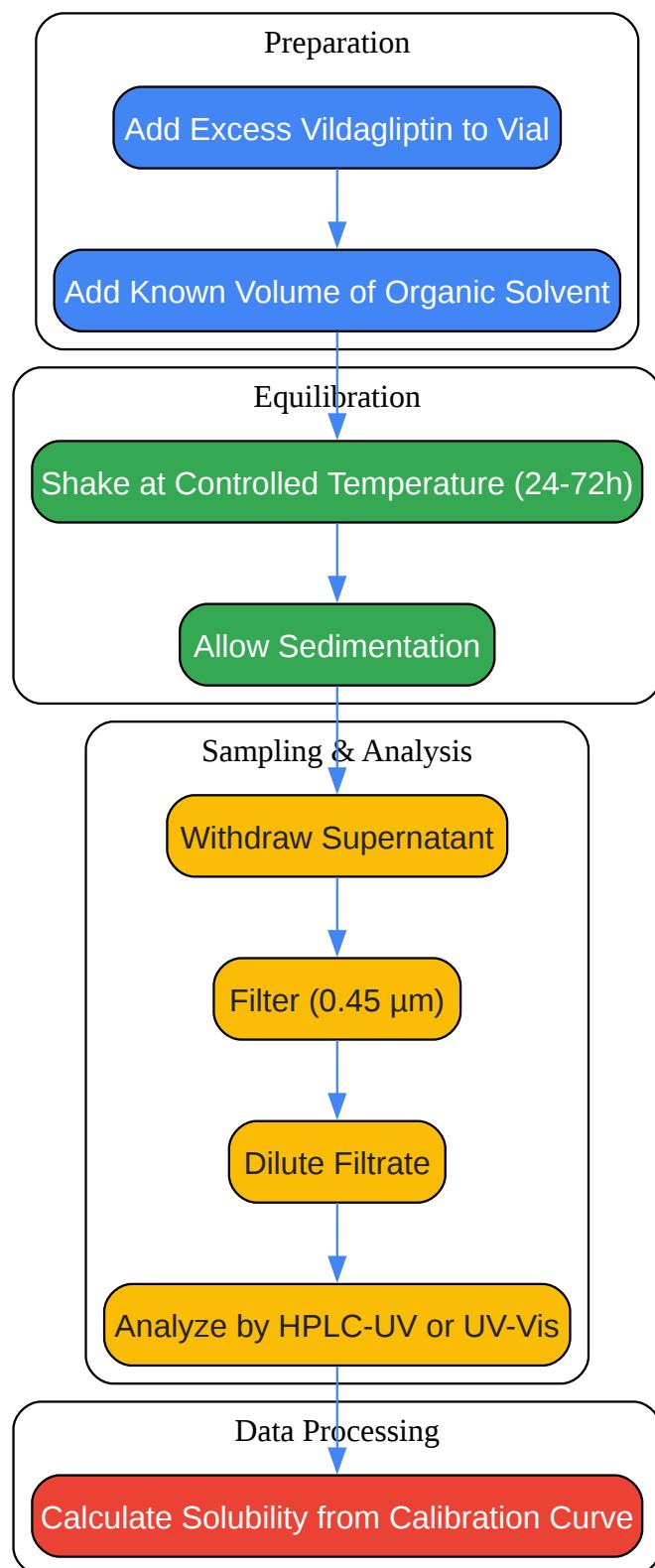
Procedure:

- Determination of λ_{max} : Scan a solution of vildagliptin in the chosen solvent over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}). In methanol, the λ_{max} for vildagliptin is approximately 210 nm.^[8]
- Preparation of Standard Solutions: Prepare a series of vildagliptin standard solutions of known concentrations in the same solvent used for the sample.
- Calibration Curve: Measure the absorbance of each standard solution at the λ_{max} . Plot a calibration curve of absorbance versus concentration.
- Sample Analysis: Measure the absorbance of the diluted filtrate from the shake-flask experiment.
- Concentration Calculation: Determine the concentration of vildagliptin in the diluted sample from the calibration curve and then calculate the original solubility, accounting for the dilution

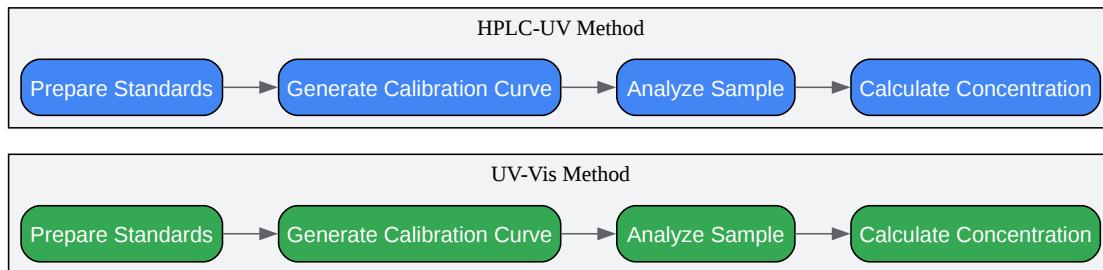
factor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining vildagliptin solubility.

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Caption: Experimental workflow for vildagliptin solubility determination.



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Caption: Analytical quantification pathways for solubility studies.

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